molecular formula C9H14N2 B8801831 4-(Pyridin-3-yl)butan-1-amine CAS No. 6021-23-4

4-(Pyridin-3-yl)butan-1-amine

Cat. No.: B8801831
CAS No.: 6021-23-4
M. Wt: 150.22 g/mol
InChI Key: WSPOELFRDPKVAZ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)butan-1-amine is a primary amine featuring a pyridine ring attached to the fourth carbon of a butyl chain. Its hydrochloride salt (C₉H₁₅ClN₂) is commercially available, as noted in BLD Pharm’s catalog, with applications in industrial and research settings .

Properties

CAS No.

6021-23-4

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-pyridin-3-ylbutan-1-amine

InChI

InChI=1S/C9H14N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6,10H2

InChI Key

WSPOELFRDPKVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-amine with pyridine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-bromobutan-1-amine and pyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide.

    Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 4-(Pyridin-3-yl)butanenitrile, which is obtained from the reaction of 4-bromobutanenitrile with pyridine. The hydrogenation process is typically carried out in the presence of a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-(Pyridin-3-yl)butan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.

    Materials Science:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridine Substitution

  • 4-(Pyridin-2-yl)butan-1-amine ():
    This positional isomer substitutes pyridine at the 2-position. The altered nitrogen orientation may influence hydrogen bonding and solubility. For example, 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine (C₁₇H₁₈N₃) has a molecular weight of 265.36 g/mol and is structurally related to indole derivatives, which often exhibit biological activity .
  • 4-(Pyridin-4-yl)butan-1-amine Derivatives (): Substitution at the 4-position, as in 4-(2-pyridin-4-yl-1H-indol-3-yl)butan-1-amine, introduces distinct electronic effects.

Heterocyclic Modifications

  • Sulfur-Containing Analogues (): Compounds like 4-((Furan-2-ylmethyl)thio)butan-1-amine (C₉H₁₃NOS) and its sulfonyl/sulfinyl derivatives exhibit modified electronic profiles due to sulfur’s polarizability. These were synthesized in 48–77% yields, with physical states ranging from oils to solids, indicating variable crystallinity and solubility .
  • Such modifications are common in drug design for improved receptor binding .

Piperidine and Pyrrolidine Analogues

  • 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)butan-1-amine ():
    This compound (C₁₁H₂₄N₂, 184.32 g/mol) incorporates a rigid piperidine ring, which may enhance metabolic stability compared to the flexible butyl chain in the parent compound .
  • Pyrazole Derivatives (): N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₂H₁₆N₄) demonstrates synthetic complexity, requiring copper catalysis and achieving a 17.9% yield. Such structures are explored for antimicrobial applications .

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